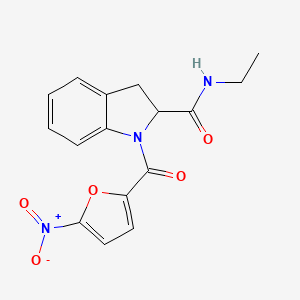
N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a prevalent moiety in many natural products and drugs . The compound also includes a nitrofuran group, which is often found in antibacterial compounds, and a carboxamide group, which can form hydrogen bonds with a variety of enzymes and proteins .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives like this are often synthesized using various strategies . For instance, one common method involves the [2 + 2 + 2] cycloaddition .
Molecular Structure Analysis
The indole skeleton in this compound has a benzene ring fused to a pyrrole ring . The nitrogen in the pyrrole ring participates in the aromatic system .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential PET Tracers
One of the primary applications of compounds related to N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide is in the synthesis of potential PET (Positron Emission Tomography) tracers for imaging cancer tyrosine kinase. The synthesis involves nucleophilic substitution of the nitro-precursor with fluorine-18, a radioactive isotope, followed by purification procedures to yield the tracer in radiochemical yields. This process represents a significant step in the development of diagnostic tools for cancer research, emphasizing the importance of such compounds in medical imaging technologies (Ji‐Quan Wang et al., 2005).
Radiotherapy and Cytotoxic Agents
Research on nitrothiophenes with basic or electrophilic substituents, which bear a resemblance to the structural motifs in this compound, has shown these compounds to have applications as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated for their potential to enhance the effectiveness of radiotherapy in hypoxic mammalian cells and show selective cytotoxicity under bioreductive conditions. Such studies highlight the therapeutic potential of nitro-containing compounds in enhancing cancer treatment modalities (M. Threadgill et al., 1991).
Chemical Synthesis and Functionalization
The synthesis and functionalization of indoles, including operations such as cyclopalladation, are key areas of interest in organic chemistry due to their applications in pharmaceuticals and materials science. Palladium-catalyzed reactions, for instance, have enabled the efficient synthesis of indoles, demonstrating the versatility of such methodologies in producing compounds with complex architectures. This area of research underscores the synthetic utility of nitro-containing indoles and related compounds in generating biologically active molecules (S. Cacchi & G. Fabrizi, 2005).
Anti-inflammatory and Anticancer Applications
The modification of carboxamide derivatives has been explored for potential anticancer activity, with studies involving DFT conformational and reactivity analysis, as well as docking and molecular dynamics simulations. These investigations aim to understand the chemical characteristics and biological implications of carboxamide derivatives, pointing toward their application in designing new anticancer agents. Such research contributes to the broader understanding of how modifications to the carboxamide moiety, similar to those found in this compound, can influence biological activity (J. S. Al-Otaibi et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide” is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can interact with multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological context . They can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor signaling
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Result of Action
The result of a compound’s action at the molecular and cellular level can manifest as various biological effects. Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Eigenschaften
IUPAC Name |
N-ethyl-1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-17-15(20)12-9-10-5-3-4-6-11(10)18(12)16(21)13-7-8-14(24-13)19(22)23/h3-8,12H,2,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDTOZURRHNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
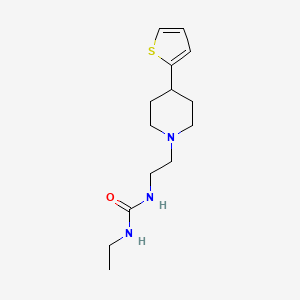
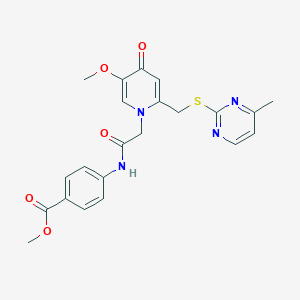
![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)
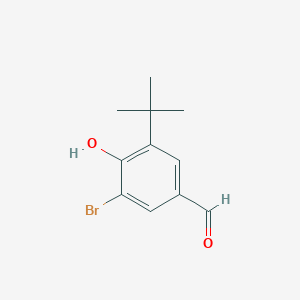
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
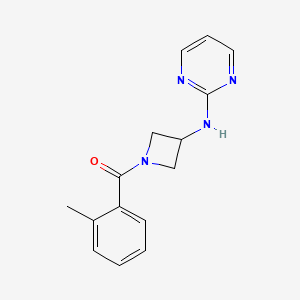
![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)
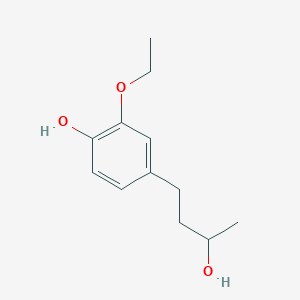
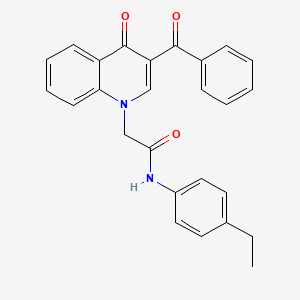
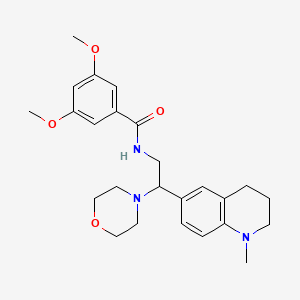
![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)
![N-(3,5-dimethoxybenzyl)-4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzamide](/img/structure/B2506440.png)
